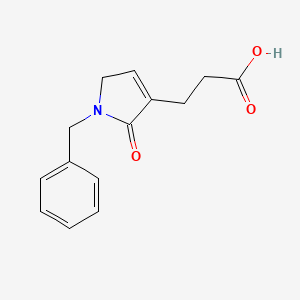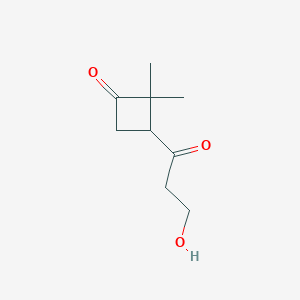
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one is a chemical compound with a unique structure that includes a cyclobutanone ring substituted with a hydroxypropanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 2,2-dimethylcyclobutanone with 3-hydroxypropanoic acid under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to enhance the efficiency and sustainability of the process. These methods aim to optimize the reaction conditions and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For example, the compound may act as a substrate for enzymes that catalyze its conversion into other biologically active molecules. The specific pathways involved depend on the context in which the compound is used, such as in metabolic studies or drug development.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypropanoic acid: A structurally similar compound that serves as a precursor in the synthesis of 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one.
2,2-Dimethylcyclobutanone: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in both research and industrial contexts.
Propiedades
Número CAS |
651738-85-1 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-(3-hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C9H14O3/c1-9(2)6(5-8(9)12)7(11)3-4-10/h6,10H,3-5H2,1-2H3 |
Clave InChI |
AOGVUNSWYSPBDA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1=O)C(=O)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
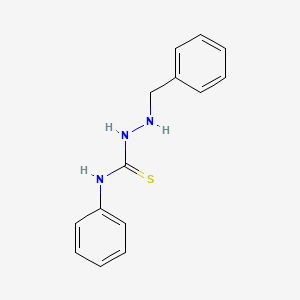
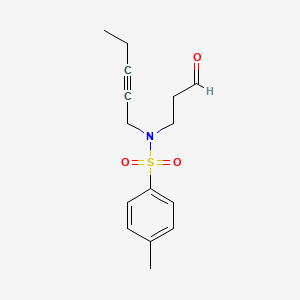
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)


![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
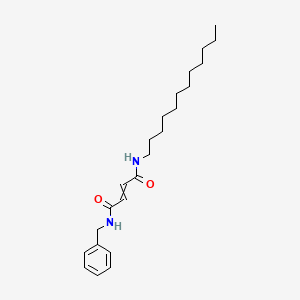
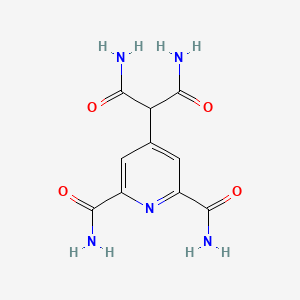
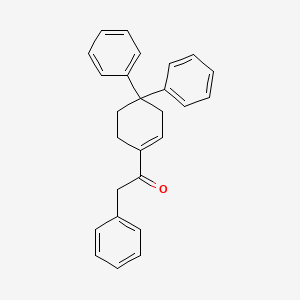
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)

